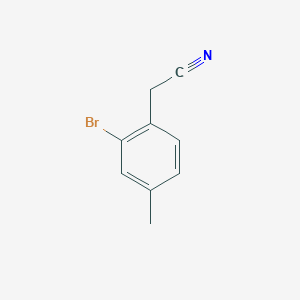

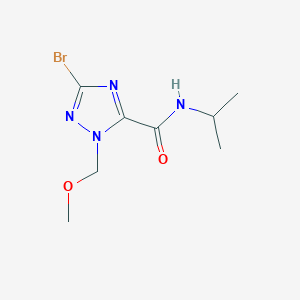

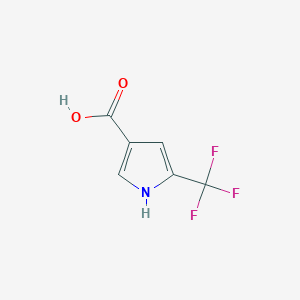

![molecular formula C6H4ClN3 B1457604 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427368-62-4](/img/structure/B1457604.png)

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427368-62-4. It has a molecular weight of 153.57 . The IUPAC name for this compound is 8-chloro-[1,2,4]triazolo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process results in the formation of the heterocycles in short reaction times and high yields .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine, has a relatively simple structure . The ring system of these compounds is isoelectronic with that of purines .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature .Scientific Research Applications

Antimicrobial Agent Development

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine: is a promising scaffold for the development of new antimicrobial agents. Its structure allows for interaction with various enzymes and receptors in biological systems, which can be exploited to create compounds with potent antibacterial and antifungal properties .

Cancer Research

This compound has been identified as a core structure in the synthesis of molecules with potential anticancer activities. Researchers are exploring its ability to inhibit cell proliferation and induce apoptosis in cancerous cells .

Antiviral Therapeutics

The triazole ring present in 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is being studied for its antiviral capabilities. It can serve as a base for synthesizing novel antiviral drugs that target specific stages of viral replication .

Agriculture Chemicals

In the agricultural sector, derivatives of this compound are being investigated for their herbicidal and antiparasitic activities. These could lead to the development of more effective and safer pesticides and herbicides .

Material Science

Due to its unique electronic properties, 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is used in material science research, particularly in the design of novel blue fluorophores for OLED technology. Its high photoluminescence quantum yield makes it an attractive candidate for creating more efficient display materials .

Synthesis of Coordination Compounds

This compound acts as a versatile linker in the synthesis of coordination compounds. Its ability to bind with several metals is valuable in the study of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis, gas storage, and separation technologies .

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine, has found numerous applications in medicinal chemistry . Future research may explore its potential as a surrogate of the purine ring, a bio-isostere of certain functional groups, and its metal-chelating properties . Further studies could also investigate its potential applications in the treatment of cancer and parasitic diseases .

properties

IUPAC Name |

8-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZDZRCHFRUJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

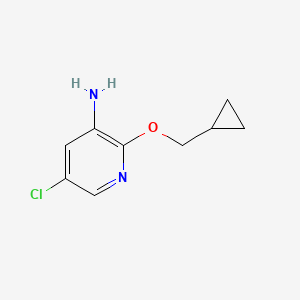

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)